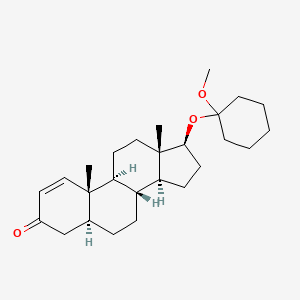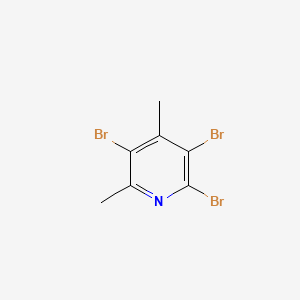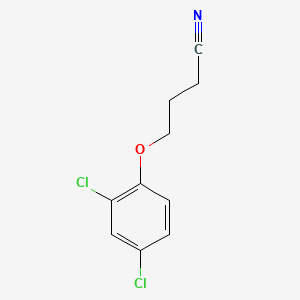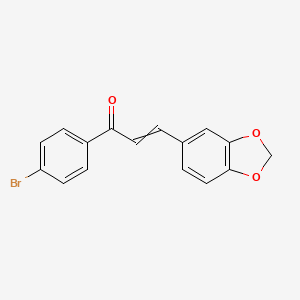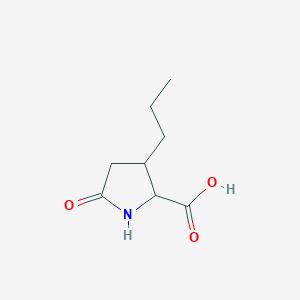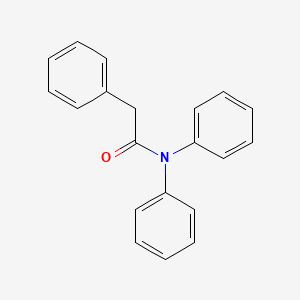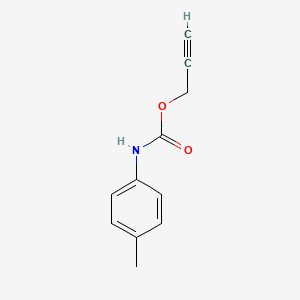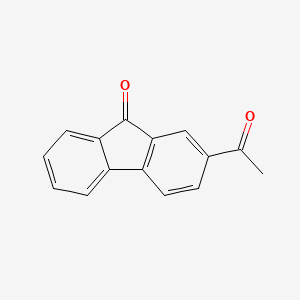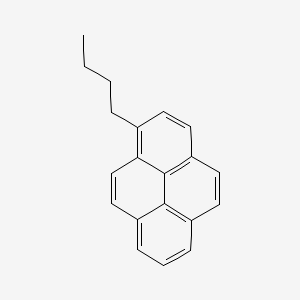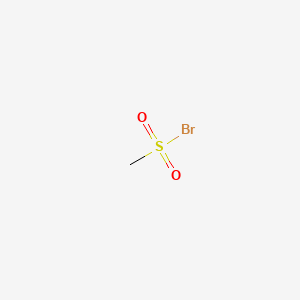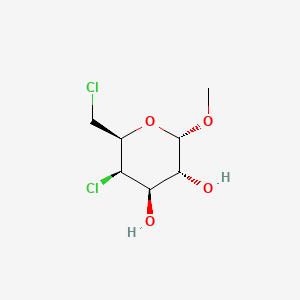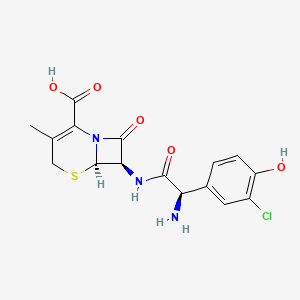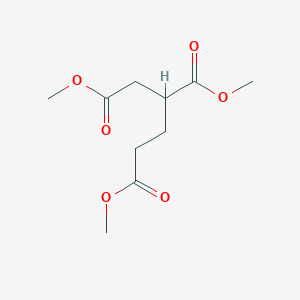
Trimethyl butane-1,2,4-tricarboxylate
Overview
Description
Trimethyl butane-1,2,4-tricarboxylate is an organic compound with the molecular formula C10H16O6. It is also known as trimethyl 1,2,4-butanetricarboxylate. This compound is characterized by its three carboxylate groups attached to a butane backbone, making it a tricarboxylate ester. It is used in various chemical applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl butane-1,2,4-tricarboxylate can be synthesized through the esterification of butane-1,2,4-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Trimethyl butane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form butane-1,2,4-tricarboxylic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products Formed
Hydrolysis: Butane-1,2,4-tricarboxylic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Butane-1,2,4-triol.
Scientific Research Applications
Trimethyl butane-1,2,4-tricarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of trimethyl butane-1,2,4-tricarboxylate depends on its application. In chemical reactions, it acts as a reactant that undergoes transformation through hydrolysis, transesterification, or reduction. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trimethyl benzene-1,2,4-tricarboxylate: Similar tricarboxylate ester but with a benzene ring instead of a butane backbone.
Trimethyl propane-1,2,3-tricarboxylate: Another tricarboxylate ester with a propane backbone.
Uniqueness
Trimethyl butane-1,2,4-tricarboxylate is unique due to its specific butane backbone, which imparts different physical and chemical properties compared to its benzene and propane counterparts. This uniqueness makes it suitable for specific applications where other tricarboxylate esters may not be as effective .
Properties
IUPAC Name |
trimethyl butane-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-14-8(11)5-4-7(10(13)16-3)6-9(12)15-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHJCQNSPXZHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337628 | |
| Record name | Trimethyl butane-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4339-27-9 | |
| Record name | Trimethyl butane-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


